N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine
Description
Properties
IUPAC Name |
2-(5-methoxy-3H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-21-15-4-5-17-16(9-15)14(12-20-17)6-8-19-11-13-3-2-7-18-10-13/h2-5,7,9-10,12,14,19H,6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQUIMNQAXGEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2CCNCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed.
Industrial Production Methods
Industrial production of indole derivatives, including N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[2-(5-Methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine
- Molecular Formula : C₁₇H₁₉N₃O
- Molecular Weight : 281.36 g/mol
- CAS Number : 1089343-45-2
- Structural Features: Combines a 5-methoxyindole core linked via an ethylamine chain to a pyridin-3-ylmethyl group.
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes analogs with shared N-(pyridin-3-ylmethyl)amine moieties but divergent substituents:
Impact of Structural Differences
- Indole vs. Indole derivatives are often associated with serotonin receptor affinity, whereas thiophenes may target kinase pathways . Methoxy Position: The 5-methoxy group in the target compound contrasts with 2-methylindole (). Methoxy’s electron-donating nature could enhance binding to receptors sensitive to electron-rich aromatics, while methyl groups prioritize steric effects .
- Chlorophenyl vs. Methoxybenzyl: Chlorine () enhances lipophilicity, whereas methoxy () balances hydrophilicity and steric bulk .
Synthetic Yields :
Physicochemical and Pharmacological Implications
- Biological Activity :
- While biological data for the target is absent, pyridinylmethyl-indole hybrids are frequently explored in CNS drug discovery. The methoxy group may improve binding to serotonin or kinase receptors, whereas nitro/thiophene derivatives () might target inflammatory pathways .
Biological Activity
Overview
N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine is an indole derivative with potential therapeutic applications. This compound has garnered interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is C₁₇H₁₉N₃O, and it has a molecular weight of 281.36 g/mol. The compound features an indole ring system, which is known for its significant role in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O |
| Molecular Weight | 281.36 g/mol |
| CAS Number | 1089343-45-2 |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon carcinoma and breast cancer cells. The compound’s mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
Case Study Example:
A study assessed the cytotoxic effects of this compound on HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The results showed an IC50 value of approximately 15 µM for HCT116, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Research Findings:
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Notably, the indole moiety can engage with serotonin receptors, potentially influencing neurotransmitter dynamics and contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Activity Type | IC50/Effectiveness |
|---|---|---|
| Indole-3-acetic acid | Plant growth hormone | N/A |
| Melatonin | Sleep regulation | N/A |
| Serotonin | Mood regulation | N/A |
| This compound | Anticancer | ~15 µM (HCT116) |
Q & A
Q. Optimization Tips :
- Use inert atmospheres to prevent oxidation.
- Monitor reaction progress with TLC or LC-MS to identify intermediate stages .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Spectroscopy :
- IR : Identify carboxylate anions (symmetrical/antisymmetrical vibrations at ~1410–1610 cm⁻¹) .
- NMR : ¹H-NMR for hydrogen environments (e.g., indole NH, pyridine protons) and ¹³C-NMR for carbon backbone confirmation .
- X-ray crystallography : Resolve zwitterionic or tautomeric forms, as seen in similar indole derivatives .
- LC-MS/APCI-ESI+ : Verify molecular weight and purity (>95% for advanced studies) .
Advanced: How can researchers address low purity in multistep syntheses of N-substituted indole derivatives?
Answer:
Low purity (e.g., 63% in compound 17 ) arises from side reactions or incomplete intermediates. Mitigation strategies:
- Chromatography : Use silica gel or reverse-phase HPLC for challenging separations.
- Recrystallization : Optimize solvent polarity (e.g., acetonitrile/water mixtures) for crystalline products.
- Reaction monitoring : Employ LC-MS to identify and eliminate byproducts early .
Case Study : In General Procedure 2 , post-reaction filtration and column chromatography improved purity despite moderate yields.
Advanced: What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Replace the pyridine ring with other heterocycles (e.g., quinoline) or alter substituents (e.g., methoxy to fluorine) to modulate electronic effects .
- Side-chain variations : Introduce alkyl or aryl groups (e.g., phenethyl, palmitoyl) to enhance lipophilicity or target binding .
- Bioisosteres : Substitute the indole moiety with benzimidazole or pyrazole cores to retain activity while improving stability .
Example : Analogues like 5-MeO-MALT demonstrate how allyl or methyl groups on the amine sidechain affect pharmacological profiles.
Methodological: How should researchers evaluate the biological activity of this compound in preclinical studies?
Answer:
- Antimicrobial assays : Use agar diffusion (e.g., against E. coli, S. aureus) with zone-of-inhibition measurements .
- Antioxidant testing : Assess radical scavenging (DPPH assay) and Fe³⁺ reduction capacity .
- Enzyme inhibition : Screen against targets like cholinesterase or hemozoin formation (via UV-vis spectroscopy) .
Note : Prioritize compounds with >90% purity and validate dose-response curves in triplicate .
Data Contradiction: How to resolve discrepancies in spectroscopic data across studies?
Answer:
- Replicate conditions : Ensure identical solvent, temperature, and instrument calibration (e.g., DMSO-d₆ vs. CDCl₃ shifts NMR peaks) .
- Hydration/tautomerism : X-ray crystallography can clarify zwitterionic vs. neutral forms, as seen in IR data conflicts .
- Cross-validation : Compare LC-MS retention times and fragmentation patterns with reference standards .
Example : A compound initially misassigned as a monomer may crystallize as a hydrate, altering its IR and NMR profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
